molecular formula C6H6Cl2N2 B8459485 2,5-dichloro-N-methylpyridin-4-amine

2,5-dichloro-N-methylpyridin-4-amine

Cat. No. B8459485
M. Wt: 177.03 g/mol
InChI Key: SJEDNKZDKFOEIJ-UHFFFAOYSA-N
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Patent
US09040540B2

Procedure details

N-Chlorosuccinimide (0.623 g, 4.67 mmol) was added to 2-chloro-N-methyl-pyridin-4-amine (0.50 g, 3.89 mmol) and potassium acetate (0.763 g, 7.78 mmol) in AcOH (25 mL) and the mixture was stirred at 80° C. for 1.25 hours. The mixture was cooled and concentrated in vacuo. The concentrated mixture was diluted with water, neutralised with aqueous NaOH and extracted with EtOAc (x3). The organic extracts were evaporated onto silica gel. Gradient chromatography, eluting with 10-50% EtOAc:c-Hex, gave 2,5-dichloro-N-methylpyridin-4-amine (0.114 g, 0.699 mmol, 18% yield).
Quantity
0.623 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[C:14]([NH:16][CH3:17])[CH:13]=[CH:12][N:11]=1.C([O-])(=O)C.[K+]>CC(O)=O>[Cl:9][C:10]1[CH:15]=[C:14]([NH:16][CH3:17])[C:13]([Cl:1])=[CH:12][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.623 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)NC
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The concentrated mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (x3)
CUSTOM
Type
CUSTOM
Details
The organic extracts were evaporated onto silica gel
WASH
Type
WASH
Details
Gradient chromatography, eluting with 10-50% EtOAc

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.699 mmol
AMOUNT: MASS 0.114 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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